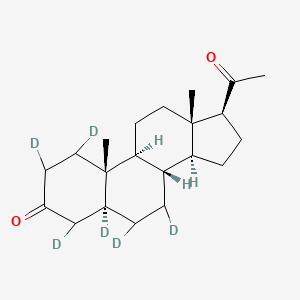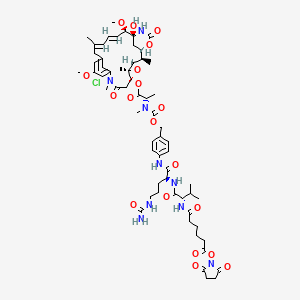
SC-VC-Pab-DM1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SC-VC-Pab-DM1 is a drug-linker conjugate used in Antibody-Drug Conjugates (ADC). It features DM1 (Mertansine), a potent tubulin inhibitor, linked through the SC-VC-Pab ADC linker. This conjugate is designed to deliver potent antitumor activity by targeting cancer cells specifically .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SC-VC-Pab-DM1 involves the conjugation of DM1 to the SC-VC-Pab linker. The process typically includes the following steps:
Activation of the Linker: The SC-VC-Pab linker is activated to form a reactive intermediate.
Conjugation with DM1: The activated linker is then reacted with DM1 under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of the linker and DM1 are processed in batches.
Purification: The final product is purified using techniques such as tangential flow filtration (TFF) and high-performance liquid chromatography (HPLC)
化学反応の分析
Types of Reactions
SC-VC-Pab-DM1 undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary reaction is the conjugation of DM1 to the SC-VC-Pab linker.
Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of DM1
Common Reagents and Conditions
Reagents: Common reagents include DM1, SC-VC-Pab linker, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature with controlled pH and solvent conditions
Major Products
The major product of these reactions is the this compound conjugate, which is used in ADCs for targeted cancer therapy .
科学的研究の応用
SC-VC-Pab-DM1 has several scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeting specific cancer cells.
Medicine: Utilized in the development of targeted cancer therapies, particularly in ADCs.
Industry: Employed in the production of ADCs for clinical and research purposes
作用機序
SC-VC-Pab-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing DM1.
Inhibition of Tubulin: DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
類似化合物との比較
Similar Compounds
MC-vc-PAB-MMAE: Another ADC linker conjugate used in targeted cancer therapy.
Auristatin-based ADCs: Similar in function but use different payloads such as monomethyl auristatin E (MMAE)
Uniqueness
SC-VC-Pab-DM1 is unique due to its specific linker and potent DM1 payload, which provides high efficacy in targeting and killing cancer cells. Its stability and targeted delivery make it a valuable tool in cancer therapy .
特性
分子式 |
C61H82ClN9O19 |
|---|---|
分子量 |
1280.8 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C61H82ClN9O19/c1-33(2)52(67-46(72)18-11-12-19-50(76)90-71-47(73)24-25-48(71)74)55(78)66-40(16-14-26-64-57(63)80)54(77)65-39-22-20-37(21-23-39)32-86-59(82)69(7)36(5)56(79)88-45-30-49(75)70(8)41-28-38(29-42(84-9)51(41)62)27-34(3)15-13-17-44(85-10)61(83)31-43(87-58(81)68-61)35(4)53-60(45,6)89-53/h13,15,17,20-23,28-29,33,35-36,40,43-45,52-53,83H,11-12,14,16,18-19,24-27,30-32H2,1-10H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H3,63,64,80)/b17-13+,34-15+/t35-,36+,40+,43+,44-,45+,52+,53+,60+,61+/m1/s1 |
InChIキー |
LXJMPVKQZDSAAC-OGMVYAKQSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


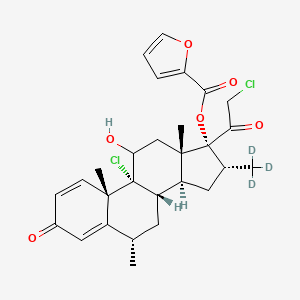
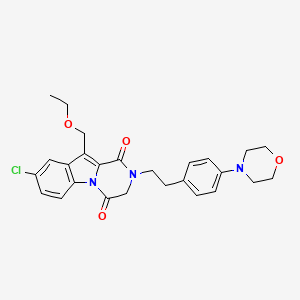
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
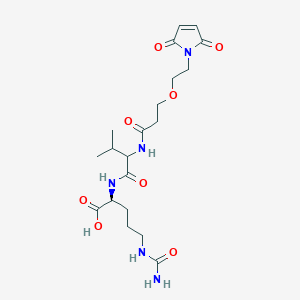

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
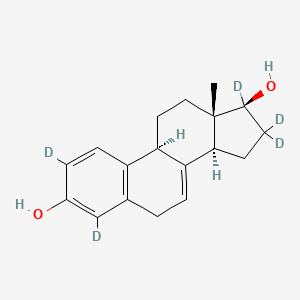

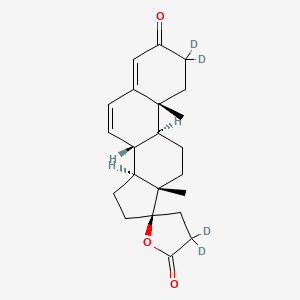
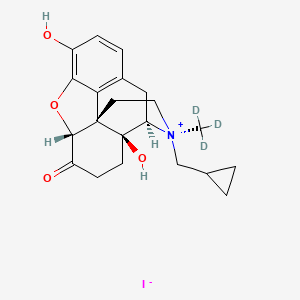
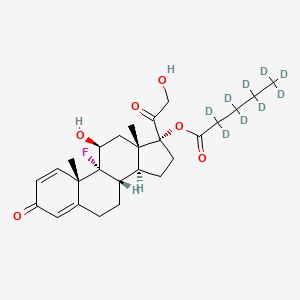
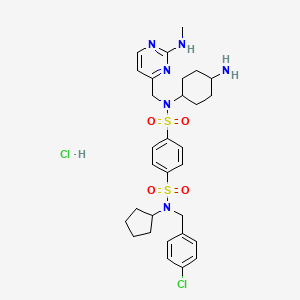
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
